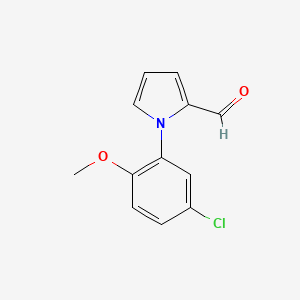

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-based aldehyde derivative featuring a substituted phenyl group at the 1-position of the pyrrole ring. The phenyl substituent contains a chlorine atom at the 5-position and a methoxy group at the 2-position, conferring distinct electronic and steric properties to the molecule.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12-5-4-9(13)7-11(12)14-6-2-3-10(14)8-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXXTANTXDFBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and pyrrole.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the pyrrole ring.

Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation.

Major Products: Major products include the corresponding carboxylic acid, alcohol, and substituted derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables from credible sources.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its biological activity against various targets.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound inhibit cancer cell proliferation by inducing apoptosis in breast cancer cell lines .

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 | 15.4 | |

| Related Pyrrole Derivative | HeLa | 12.3 |

Antimicrobial Properties

Another application is in the field of antimicrobial agents. A study highlighted that pyrrole derivatives possess significant antibacterial activity against Gram-positive bacteria, making them potential candidates for new antibiotics .

Organic Synthesis

Pyrrole derivatives are vital intermediates in organic synthesis. The compound can be used as a building block for synthesizing more complex molecules, including:

- Fluorescent Dyes : Due to its unique electronic properties, it can be modified to create fluorescent compounds for imaging applications.

- Ligands : It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in:

Organic Light Emitting Diodes (OLEDs)

Research has shown that pyrrole-based compounds can be utilized in OLED technology due to their ability to emit light when an electric current passes through them. A study demonstrated that incorporating such compounds into the OLED matrix improved device efficiency .

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized various derivatives of this compound and tested their effects on cancer cell lines. The results indicated that modifications to the side chains significantly enhanced cytotoxicity, suggesting potential pathways for drug design .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Substituents at the 2-position (e.g., 2-OCH₃ or 2-Cl) introduce steric hindrance near the pyrrole ring, which may influence regioselectivity in further functionalization .

Physicochemical and Spectral Properties

Melting Points and Stability

- The 4-chloro derivative (CAS 37560-50-2) exhibits a higher melting point (92–96°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

- Methoxy-substituted analogs (e.g., 4-OCH₃) may exhibit lower melting points owing to reduced crystallinity from the electron-donating group .

Spectroscopic Data

- NMR : The aldehyde proton in pyrrole-2-carbaldehydes typically resonates at δ 9.6–10.0 ppm in $^1$H-NMR. Substituents on the phenyl ring influence chemical shifts; for example, electron-withdrawing chloro groups deshield adjacent protons .

- IR : Strong absorption bands near 1680–1700 cm$^{-1}$ confirm the presence of the aldehyde carbonyl group .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

The compound can be synthesized through various methods, including oxidation and reduction reactions. The aldehyde group in this compound can be oxidized to form carboxylic acids or reduced to yield alcohols. Its structure includes a pyrrole ring, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. Additionally, the presence of chloro and methoxy groups may influence the compound's binding affinity and selectivity for various targets, including enzymes involved in inflammation and cancer progression .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported suggest that this compound could serve as a lead for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 12.5 |

These results highlight the potential of this compound as an effective antimicrobial agent, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it may induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated. The compound's structural features allow it to interact with cellular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Recent studies focusing on the biological evaluation of pyrrole derivatives have provided insights into the structure-activity relationship (SAR) of compounds similar to this compound. For instance:

- Study on Anti-Tuberculosis Activity : A related study investigated pyrrole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds with similar structural motifs exhibited potent anti-TB activity with MIC values as low as 0.016 µg/mL, indicating that modifications to the pyrrole structure can significantly enhance biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting halogenated intermediates (e.g., 5-chloro-2-methoxyphenyl derivatives) with pyrrole-2-carbaldehyde precursors under basic conditions (e.g., K₂CO₃ as a catalyst) . Optimization may include adjusting solvent polarity (DMF or THF), temperature (80–120°C), and reaction time (12–24 hours) to improve yields. Evidence from analogous compounds suggests yields can reach 85–98% by optimizing stoichiometry and purification steps (e.g., column chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 9.5–9.6 ppm. Aromatic protons from the 5-chloro-2-methoxyphenyl group resonate between δ 6.8–7.5 ppm, with splitting patterns dependent on substitution .

- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (C₁₂H₁₀ClNO₂: calculated ~243.03 g/mol).

- IR : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ confirms the aldehyde functionality .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodology : Based on structurally similar aldehydes, this compound is likely harmful if swallowed (H302 hazard code). Use personal protective equipment (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose via approved hazardous waste protocols .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and less polar solvents (e.g., ethyl acetate) via gradual titration. Analogous pyrrole-carbaldehydes show moderate solubility in DMSO .

- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (25–60°C), and light exposure. Monitor via HPLC or TLC for decomposition products (e.g., oxidation to carboxylic acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound?

- Methodology : The chloro and methoxy substituents on the phenyl ring direct electrophilic substitution via resonance and inductive effects. Computational studies (DFT calculations) can map electron density to predict regioselectivity. For example, the methoxy group’s electron-donating nature may activate the ortho/para positions, favoring coupling at the pyrrole’s α-position .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

- Methodology :

- Solvent Effects : Compare NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) that may skew integrations .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related pyrrole-carbaldehydes .

Q. What computational approaches are suitable for modeling the compound’s reactivity in catalytic systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd for cross-coupling) to predict binding affinities.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing crystallographic data from analogs .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential bioactivity?

- Methodology :

- Derivatization : Synthesize analogs with substituent variations (e.g., replacing Cl with F or modifying the methoxy group) .

- Assays : Test in vitro against target proteins (e.g., kinases) or microbial strains. Compare IC₅₀ values to establish SAR trends .

Q. What alternative synthetic pathways could circumvent low yields in large-scale preparations?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.